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Compound of Interest

Compound Name:
N-Benzyloxycarbonyl (S)-

Lisinopril-d5

Cat. No.: B588172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of N-
Benzyloxycarbonyl (S)-Lisinopril-d5, a deuterated and protected form of the angiotensin-

converting enzyme (ACE) inhibitor, Lisinopril. This document details the expected analytical

data, outlines comprehensive experimental protocols for its characterization, and presents a

plausible synthetic pathway.

Introduction
N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a stable isotope-labeled derivative of Lisinopril. The

N-benzyloxycarbonyl (Cbz or Z) group protects the primary amine on the lysine side chain, and

the five deuterium atoms on the phenyl ring make it a valuable internal standard for

pharmacokinetic and metabolic studies. Understanding its structure is crucial for its application

in drug development and clinical research. Lisinopril itself is a potent inhibitor of the

Angiotensin-Converting Enzyme (ACE), which plays a critical role in the Renin-Angiotensin-

Aldosterone System (RAAS) and blood pressure regulation.

Molecular Structure and Properties
The fundamental characteristics of N-Benzyloxycarbonyl (S)-Lisinopril-d5 are summarized

below.
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Property Value Reference(s)

IUPAC Name

(2S)-1-[(2S)-2-[[(1S)-1-

carboxy-3-(2,3,4,5,6-

pentadeuteriophenyl)propyl]am

ino]-6-

(phenylmethoxycarbonylamino

)hexanoyl]pyrrolidine-2-

carboxylic acid

[1]

CAS Number 1356931-02-6 [2][3][4]

Molecular Formula C₂₉H₃₂D₅N₃O₇ [2][3]

Molecular Weight 544.65 g/mol [2][3]

Synonyms

(S)-1-[N2-(1-Carboxy-3-

phenylpropyl)-N-

benzyloxycarbonyl-L-lysyl]-L-

proline-d5

[3][4]

Proposed Synthetic Pathway
While a specific synthetic protocol for N-Benzyloxycarbonyl (S)-Lisinopril-d5 is not readily

available in the literature, a plausible route can be devised based on established methods for

Lisinopril synthesis.[5][6][7] The key steps would involve the use of a deuterated starting

material and the protection of the lysine side-chain amine with a benzyloxycarbonyl group.

L-Lysine N-Benzyloxycarbonyl-L-Lysine
 Cbz-Cl, Base 

Protected Dipeptide

 L-Proline derivative,
 Coupling agent 

N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Ester
 Reductive Amination with D 

Ethyl 2-oxo-4-(phenyl-d5)butyrate

N-Benzyloxycarbonyl (S)-Lisinopril-d5
 Hydrolysis 

Click to download full resolution via product page

Caption: Proposed synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5.
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Structural Elucidation: Experimental Protocols and
Data
Comprehensive structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 would

involve a combination of spectroscopic techniques. Below are the detailed experimental

protocols and a summary of the expected data.

Mass Spectrometry
Protocol: High-resolution mass spectrometry (HRMS) would be performed using an

electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass

analyzer. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile

with 0.1% formic acid and introduced via direct infusion or liquid chromatography.

Expected Data:

Parameter Expected Value

Ionization Mode ESI Positive

Expected [M+H]⁺ m/z 545.66

Expected [M+Na]⁺ m/z 567.64

High-Resolution [M+H]⁺ 545.3155 (Calculated for C₂₉H₃₃D₅N₃O₇)

Major Fragments
Loss of the Cbz group, cleavage of amide

bonds, loss of the proline moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field

spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-

d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Expected ¹H NMR Data:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Broad singlet 2H
Carboxylic acid

protons

~7.3 Multiplet 5H
Aromatic protons of

the Cbz group

~5.0 Singlet 2H
Methylene protons of

the Cbz group

~4.2 - 4.5 Multiplet 2H
α-protons of lysine

and proline

~3.0 - 3.5 Multiplet 4H

Proline ring protons

and lysine side-chain

protons

~2.5 - 2.9 Multiplet 2H

Benzylic protons

adjacent to the d5-

phenyl ring

~1.2 - 2.2 Multiplet ~12H

Aliphatic protons of

lysine and proline side

chains

Note: The absence of signals in the aromatic region corresponding to the phenylpropyl moiety

would confirm the deuteration at these positions.

Expected ¹³C NMR Data:
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Chemical Shift (ppm) Assignment

~170-175 Carboxylic acid and amide carbonyl carbons

~156 Carbamate carbonyl carbon

~137 Aromatic quaternary carbon of the Cbz group

~127-129 Aromatic carbons of the Cbz group

~65 Methylene carbon of the Cbz group

~50-60 α-carbons of lysine and proline

~20-40
Aliphatic carbons of lysine, proline, and

phenylpropyl moieties

Infrared (IR) Spectroscopy
Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The sample would be analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Expected IR Data:

Wavenumber (cm⁻¹) Functional Group Assignment

~3300 (broad) O-H stretch of carboxylic acids

~3030 Aromatic C-H stretch (from Cbz group)

~2930 Aliphatic C-H stretch

~2200 C-D stretch (may be weak and overlapped)

~1720 C=O stretch of carboxylic acids

~1650 Amide I band (C=O stretch)

~1540 Amide II band (N-H bend and C-N stretch)

~1250 C-O stretch of the carbamate
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Mechanism of Action: The Renin-Angiotensin-
Aldosterone System (RAAS)
Lisinopril functions by inhibiting the Angiotensin-Converting Enzyme (ACE). The N-

benzyloxycarbonyl protected form is expected to act as a prodrug, which upon in-vivo cleavage

of the protecting group, releases the active Lisinopril. The diagram below illustrates the role of

ACE in the RAAS pathway and the inhibitory action of Lisinopril.
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Caption: Inhibition of ACE by Lisinopril within the RAAS pathway.

Conclusion
The structural elucidation of N-Benzyloxycarbonyl (S)-Lisinopril-d5 relies on a combination

of modern analytical techniques. While specific experimental data for this molecule is not

widely published, this guide provides a comprehensive overview of the expected analytical

outcomes and the methodologies required for its characterization. The information presented

herein serves as a valuable resource for researchers and professionals involved in the

development and analysis of stable isotope-labeled drug standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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